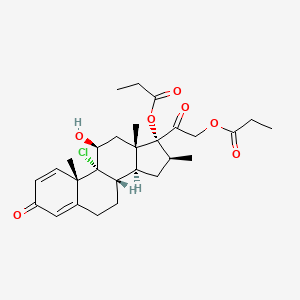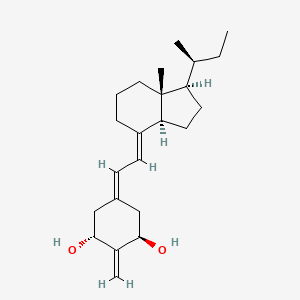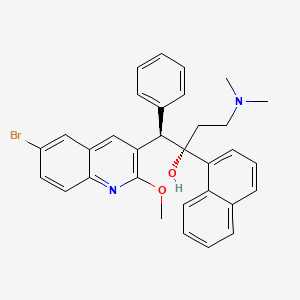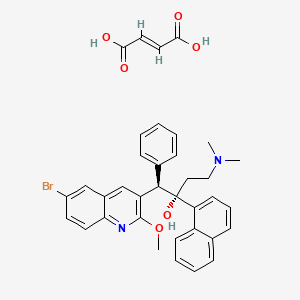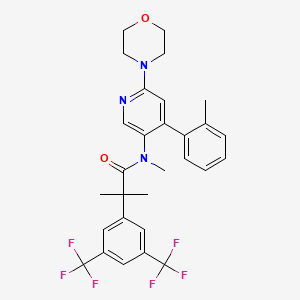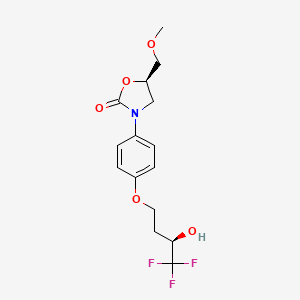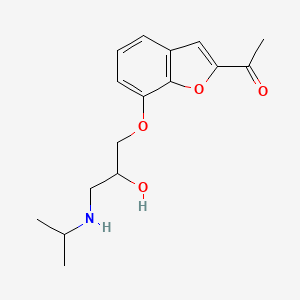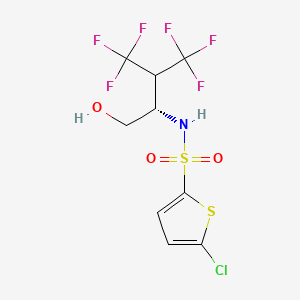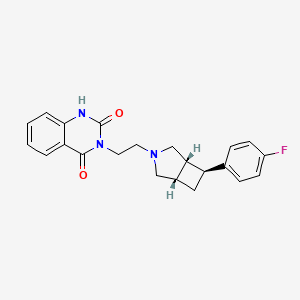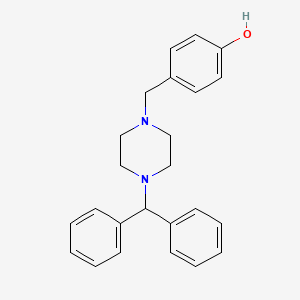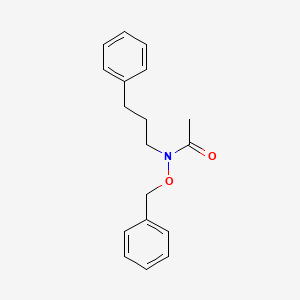
Bendazac
Overview
Description
Mechanism of Action
Target of Action
Bendazac, an oxyacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets proteins . Its principal action is to inhibit the denaturation of proteins . This effect has been shown to be particularly useful in managing and delaying the progression of ocular cataracts .
Mode of Action
This compound interacts with its protein targets by inhibiting their denaturation . This interaction prevents the proteins from losing their structure and function due to heat, ultraviolet radiation, free radicals, and other chemicals . Moreover, this compound has been shown to elicit free radical scavenger activities due to interactions with protein molecules .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the denaturation of proteins, which can be caused by increased oxidative stress and advanced glycation end-products (AGE) . It also reduces the hyperactivity of aldose reductase (AR) in the polyol pathway .
Pharmacokinetics
This compound is largely eliminated by metabolism, where more than 60% of an administered dose is excreted in the urine as the hydroxylated primary metabolite 5-hydroxythis compound and its glucuronide . Up to approximately 15% of a this compound dose is also excreted in the urine unchanged and as a glucuronide .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit protein denaturation. This results in the stabilization of proteins, particularly in ocular lens proteins, thereby managing and delaying the progression of cataracts . This compound also demonstrates antinecrotic, choleretic, and antilipidaemic characteristics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound has been shown to inhibit the denaturation of proteins caused by heat, ultraviolet radiation, free radicals, and other chemicals . .
Biochemical Analysis
Biochemical Properties
Bendazac principally demonstrates an antidenaturant action on proteins . This effect has been shown to inhibit the denaturation of various proteins like ocular lens proteins by heat, ultraviolet radiation, free radicals, and other chemicals . The nature of these interactions is primarily through the inhibition of protein denaturation, which is a key biochemical property of this compound .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by inhibiting the denaturation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to have a protective effect on lens proteins in vivo, which is particularly relevant in the context of cataract treatment .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its antidenaturant action on proteins . While the precise mechanisms by which this action occurs have not yet been formally elucidated, there are many proposed mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is largely eliminated by metabolism, with more than 60% of an administered dose excreted in the urine as the hydroxylated primary metabolite 5-hydroxythis compound and its glucuronide . This suggests that this compound has a certain degree of stability and does not degrade quickly in biological systems .
Dosage Effects in Animal Models
The effects of this compound have been shown to vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways where it is largely eliminated by metabolism . More than 60% of an administered dose is excreted in the urine as the hydroxylated primary metabolite 5-hydroxythis compound and its glucuronide . This suggests that this compound interacts with enzymes involved in drug metabolism and can affect metabolic flux or metabolite levels .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. Given that this compound is largely eliminated by metabolism and excreted in the urine , it can be inferred that it is likely transported and distributed within the body through the circulatory system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bendazac involves several steps. One common method starts with O-halogen benzoic acids, inorganic bases, catalysts, hydrazine compounds, and solvents. These are added to a reactor and stirred at 75-110°C for 20-48 hours. The intermediate product is then extracted and washed with alcohol . Further steps involve the addition of benzyl chloride, sodium hydroxide, and water, followed by cooling and filtration to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The raw materials used are inexpensive, and the process is designed to be easy to control, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bendazac undergoes various chemical reactions, including oxidation, reduction, and substitution. Its principal action is the inhibition of protein denaturation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include chloroacetamide, benzyl chloride, sodium hydroxide, and potassium hydroxide . The reactions typically occur under controlled temperatures ranging from 20°C to 110°C .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is used in various pharmaceutical formulations .
Scientific Research Applications
Bendazac has been extensively studied for its anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic properties . Its primary application has been in the management of ocular cataracts, where it helps delay the progression of the condition . Additionally, this compound has been used in topical formulations for treating dermatitis, eczema, hives, skin ulcers, and other inflammatory skin conditions .
Comparison with Similar Compounds
Bendazac is similar to other NSAIDs like benzydamine, which also has anti-inflammatory properties . this compound is unique in its specific action of inhibiting protein denaturation, which sets it apart from other NSAIDs that primarily inhibit prostaglandin synthesis . Other similar compounds include bindarit, which also targets protein denaturation .
Properties
IUPAC Name |
2-(1-benzylindazol-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMCKSPFYVMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23255-99-4 (hydrochloride salt) | |
| Record name | Bendazac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048334 | |
| Record name | Bendazac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bendazac seems to elicit an anticataract action by inhibiting the denaturation of ocular lens proteins, although the precise mechanisms by which this action occurs has not yet been formally elucidated - despite there being many proposed mechanisms. In particular, the denaturation of lens proteins may in part be prevented by inhibiting the binding of certain chemicals like cyanates or sugars and 5-hydroxybendazac - the major metabolite of bendazac - has been shown to be capable of inhibiting the glycosylation of lens proteins by sugars like galactose or glucose-6-phosphate in a dose-dependent manner. Moreover, the apparent ability for administered bendazac to elicit free radical scavenger activities due to interactions with protein molecules suggests that the medication may also be able to prevent the oxidation of lens proteins by free radicals in the development of cataracts. Furthermore, bendazac may also be capable of reducing the sulfhydryl group oxidation of lens proteins by the saliva, serum, or urine from patients with cataracts following single dose administration and reduce biological liquid oxidant activity (BLOA) in doing so. Otherwise, it is believed that bendazac also possesses non-steroidal anti-inflammatory actions, as well as analgesic, antipyretic, and platelet-inhibitory effects These effects may be accounted for in part by the substance's capability to inhibit prostaglandin synthesis by inhibiting cyclooxygenase activity in converting arachidonic acid to cyclic endoperoxides - the precursors of prostaglandins. | |
| Record name | Bendazac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
20187-55-7 | |
| Record name | Bendazac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20187-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendazac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bendazac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bendazac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAZAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4AG71204O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bendazac's primary mechanism of action is its ability to inhibit protein denaturation. [, , ] This property has been observed both in vitro and in vivo, suggesting its potential therapeutic benefit in conditions associated with protein aggregation and precipitation, such as cataracts. [, ]
ANone: Although the exact mechanism is not fully understood, research suggests that this compound interacts directly with protein molecules rather than scavenging free radicals. [] This interaction likely stabilizes the protein structure, preventing its unfolding and subsequent aggregation. []
ANone: By inhibiting protein denaturation, this compound has shown potential in mitigating the progression of cataracts. [, , , ] Additionally, it has demonstrated protective effects against diabetic peripheral neuropathy [] and diabetic nephropathy in animal models. [, ]
ANone: this compound, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, has a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol. []
ANone: Yes, research has characterized the singlet and triplet states of this compound and its analog, Benzydamine, using fluorescence and phosphorescence methods. [] This characterization revealed a shorter triplet state lifetime for these compounds compared to proteins, suggesting a potential mechanism for their photoprotective action. []
ANone: While specific data on material compatibility is limited in the provided research, this compound's stability in different formulations, particularly eye drops, has been investigated. [, , , ] These studies focus on developing stable formulations to ensure the drug's efficacy and shelf life.
ANone: The provided research primarily focuses on the pharmacological properties of this compound, specifically its anti-denaturation and potential therapeutic applications. There is limited information available on its catalytic properties or applications in catalysis.
ANone: The provided research doesn't delve into computational chemistry studies or QSAR modeling of this compound. Further research might explore these areas to optimize its properties or discover novel analogs.
ANone: While the provided research doesn't explicitly explore SAR, it highlights the significance of the lysine salt form of this compound (this compound Lysine). This salt demonstrates improved absorption compared to the parent compound following oral administration. [, ]
ANone: Several studies have focused on formulating this compound, particularly for ophthalmic applications. Researchers have explored using various thickening agents, preservatives, stabilizers, and isotonic agents to enhance its stability, reduce eye irritation, and potentially improve bioavailability. [, , , ]
ANone: The provided research predominantly focuses on the scientific and clinical aspects of this compound. Information regarding specific SHE regulations or compliance is limited.
ANone: this compound Lysine shows good absorption after oral administration, achieving therapeutic concentrations in various tissues, including the lens. [, ] Research confirms its penetration into the lens using radioassay and HPLC, with concentrations increasing over treatment duration. [] The main metabolite of this compound is 5-hydroxythis compound. [, ]
ANone: In vivo studies, primarily in animal models, show that this compound exhibits protective effects against cataract progression, diabetic peripheral neuropathy, and diabetic nephropathy. [, , , ] These studies highlight its potential therapeutic benefits in conditions associated with protein denaturation and oxidative stress.
ANone: Researchers have employed various in vitro and in vivo models to assess this compound's efficacy:
- Cataract: Researchers used a rabbit model with X-ray-induced cataracts to study this compound's effects on lens enzymes involved in glutathione metabolism. [] In vitro studies utilized human lens epithelial cells to assess this compound's ability to inhibit their adhesion to intraocular lenses, a crucial factor in preventing secondary cataract formation. []
- Diabetic Peripheral Neuropathy: Studies employed a streptozotocin-induced diabetic rat model to investigate this compound's effects on nerve function, blood glucose levels, and oxidative stress markers. []
- Diabetic Nephropathy: A similar streptozotocin-induced diabetic rat model was used to evaluate this compound's effects on renal function, oxidative stress markers, and histological changes associated with diabetic nephropathy. [, ]
ANone: Yes, several clinical trials have investigated this compound Lysine's efficacy in managing cataracts. [, , , , , , , ] While the number of trials is limited, and methodologies vary, some suggest that this compound Lysine might slow down cataract progression and improve visual acuity in specific patient populations.
ANone: The provided research doesn't discuss any known resistance mechanisms to this compound or its potential for cross-resistance with other compounds.
ANone: While generally well-tolerated, this compound has been associated with some adverse effects. * Gastrointestinal Issues: Dose-related laxative effects and other gastrointestinal disturbances are the most common side effects associated with oral this compound. [] * Eye Irritation: Transient burning sensations are commonly reported with topical this compound eye drops. [, ]* Hepatotoxicity: Although less frequent, there have been reported cases of potential liver injury attributed to this compound Lysine use. [, ]
ANone: Research highlights the development of this compound Lysine eye drops as a method for targeted delivery to the eye. [, , , ] These formulations aim to enhance drug retention on the ocular surface, potentially improving its bioavailability to the lens and surrounding tissues.
ANone: The provided research doesn't explicitly explore the use of biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying adverse effects. Further research in this area could be valuable.
ANone: Several analytical techniques have been employed to study this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is a primary method for quantifying this compound and its metabolite, 5-hydroxythis compound, in various biological matrices, including plasma, aqueous humor, and eye drops. [, , , , , , ]
- Spectroscopic Methods: Fluorescence and phosphorescence spectroscopy have been used to characterize the photophysical properties of this compound and its analog, Benzydamine. []
- Colorimetric Assays: Researchers have utilized colorimetric assays to quantify protein deposition on contact lenses, evaluating this compound's ability to inhibit this process. []
ANone: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of this compound. Information regarding its environmental impact and degradation pathways is limited.
ANone: While specific dissolution rate data isn't provided, the research highlights the importance of this compound Lysine's improved solubility compared to the parent compound. [] This enhanced solubility is likely a key factor in its favorable pharmacokinetic properties.
ANone: Several studies emphasize the validation of HPLC methods for determining this compound and its metabolite in biological samples. These validations typically assess parameters like linearity, accuracy, precision, sensitivity, and specificity to ensure the reliability and reproducibility of the analytical data. [, , , ]
ANone: While not explicitly detailed, the development of various this compound formulations, particularly eye drops, underscores the importance of quality control and assurance during manufacturing. [, , , ] These formulations require careful selection of excipients and optimization of manufacturing processes to ensure consistent drug quality, stability, and safety.
ANone: The provided research doesn't offer specific information on this compound's potential to induce an immune response or strategies to mitigate immunogenicity.
ANone: The research primarily focuses on this compound's pharmacological properties and doesn't provide information about its interactions with drug transporters.
ANone: The research mainly focuses on this compound's effects on protein denaturation and doesn't detail its potential to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research primarily focuses on this compound's therapeutic potential and doesn't offer specific information on its biocompatibility or biodegradability.
ANone: The research primarily focuses on the pharmaceutical aspects of this compound, and information on its recycling or waste management is limited.
ANone: The research highlights the use of various tools and resources commonly employed in pharmaceutical research, including:
- Animal Models: Researchers utilize animal models, such as rabbits and rats, to study this compound's efficacy in various disease models. [, , , ]
- Cell Culture: In vitro studies employ human cell lines, like lens epithelial cells, to investigate this compound's effects at a cellular level. []
- Analytical Techniques: Researchers utilize sophisticated analytical techniques, such as HPLC, fluorescence spectroscopy, and colorimetric assays, for characterizing, quantifying, and monitoring this compound. [, , , , , , , ]
ANone: The provided research spans several decades, highlighting the evolution of research on this compound, from its initial discovery and characterization to exploring its therapeutic potential in various conditions. Key milestones include:
- Initial Discovery and Characterization: Early research focused on understanding this compound's chemical properties, anti-denaturation activity, and potential as an anti-inflammatory agent. [, , ]
- Development of this compound Lysine: The development of the lysine salt form of this compound marked a significant step, leading to improved absorption and bioavailability. [, ]
- Exploration of Therapeutic Applications: Research expanded to investigate this compound's potential in treating conditions beyond cataracts, including diabetic peripheral neuropathy and diabetic nephropathy. [, , ]
ANone: The research on this compound exemplifies cross-disciplinary collaboration, involving:
- Pharmaceutical Sciences: Focuses on formulating this compound into stable and effective drug delivery systems, such as eye drops. [, , , ]
- Pharmacology: Investigates the mechanisms of action, pharmacokinetics, and pharmacodynamics of this compound. [, , , , ]
- Analytical Chemistry: Develops and validates analytical methods for quantifying this compound and monitoring its levels in biological samples. [, , , ]
- Clinical Research: Conducts clinical trials to evaluate this compound's safety and efficacy in human patients. [, , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



